Scaffold-Level Antileishmanial Activity: Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine Backbone
In a direct head-to-head scaffold comparison by Bernardo et al. (2025), N-Boc-thieno[2,3-c]pyridine derivatives exhibited significant antileishmanial activity (IC₅₀ < 10 µM against Leishmania amazonensis, L. braziliensis, and L. infantum), whereas N-Boc-thieno[2,3-b]pyridine derivatives were uniformly inactive under identical assay conditions [1]. This scaffold-dependence demonstrates that the [2,3-c] ring fusion is essential for antipromastigote activity; the [2,3-b] isomer cannot serve as a substitute. The active [2,3-c] compounds with substitution at position 6 (2b, 2c, 2f, 2g) achieved IC₅₀ values below 10 µM, and further optimisation to N-benzyl-thieno[2,3-c]pyridine 3f yielded submicromolar amastigote activity (IC₅₀ 0.83–1.13 µM), comparable to amphotericin B but with a 250-fold higher selectivity index and low in vivo toxicity (LD₅₀ = 2000 mg/kg in Zophobas morio) [1]. Although these data are on elaborated derivatives rather than the 5-amine building block itself, they establish that the [2,3-c] scaffold is non-substitutable with [2,3-b] for antileishmanial programs.
| Evidence Dimension | Antileishmanial activity (scaffold-dependent) |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine derivatives: IC₅₀ < 10 µM (antipromastigote); compound 3f IC₅₀ 0.83–1.13 µM (amastigote) |
| Comparator Or Baseline | Thieno[2,3-b]pyridine derivatives: inactive (no IC₅₀ < 10 µM achieved) |
| Quantified Difference | Qualitative difference: active vs. inactive; >10-fold selectivity for [2,3-c] over [2,3-b] scaffold |
| Conditions | In vitro promastigote assay against L. amazonensis, L. braziliensis, L. infantum; amastigote assay, selectivity index vs. RAW 264.7 macrophages |
Why This Matters
Procurement of the [2,3-c] isomer is mandatory for antileishmanial SAR programs—substituting the [2,3-b] isomer eliminates activity.
- [1] Bernardo, V.G. et al. Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorg. Med. Chem. 132, 118475 (2025). DOI: 10.1016/j.bmc.2025.118475 View Source
